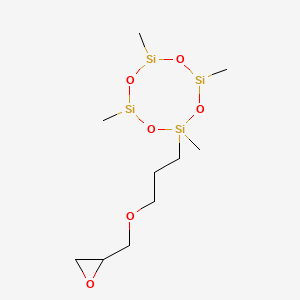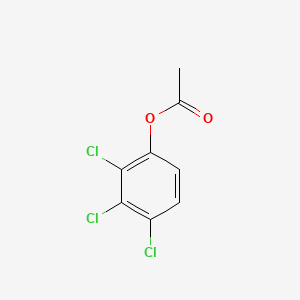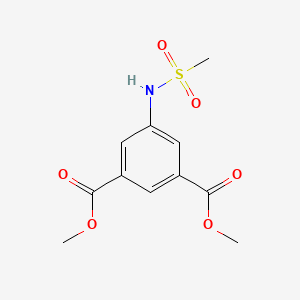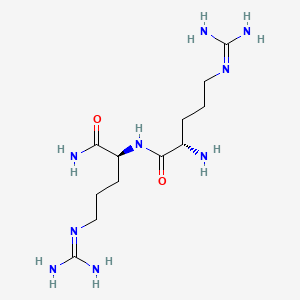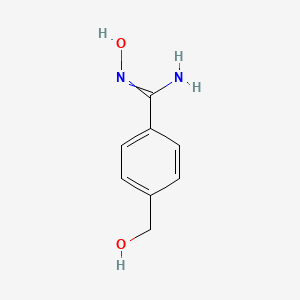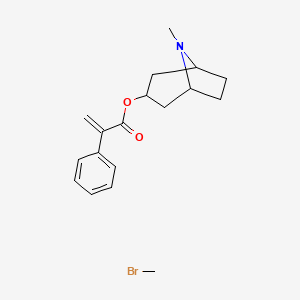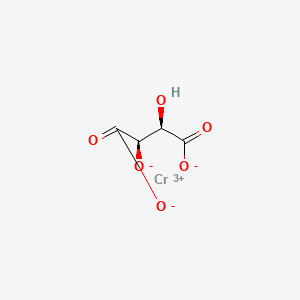
Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, chromium(3+) salt
Übersicht
Beschreibung
Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, chromium(3+) salt, also known as chromium (III) tartrate, is a chemical compound used in various scientific research applications. This compound is commonly used as a supplement in animal feed and is also used in the production of various metal alloys. The purpose of
Wirkmechanismus
The mechanism of action of butanedioic acid, 2,3-dihydroxy-(2R,3R)-, Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, chromium(3+) salt(3+) salt is not fully understood. However, it is believed that Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, chromium(3+) salt may enhance insulin sensitivity, which can improve glucose uptake and utilization by cells. Additionally, Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, chromium(3+) salt may play a role in lipid metabolism by increasing the breakdown of fatty acids.
Biochemical and Physiological Effects:
Studies have shown that supplementation with butanedioic acid, 2,3-dihydroxy-(2R,3R)-, Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, chromium(3+) salt(3+) salt can lead to improvements in glucose metabolism, insulin sensitivity, and lipid metabolism. Additionally, supplementation with this compound has been shown to improve muscle function and athletic performance in some studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using butanedioic acid, 2,3-dihydroxy-(2R,3R)-, Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, chromium(3+) salt(3+) salt in lab experiments is that it is relatively inexpensive and easy to obtain. Additionally, this compound is stable and can be stored for long periods of time. However, one limitation of using this compound is that the effects of Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, chromium(3+) salt supplementation can vary depending on the dose and the form of Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, chromium(3+) salt used. Additionally, there is limited research on the long-term effects of Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, chromium(3+) salt supplementation.
Zukünftige Richtungen
There are several future directions for research on butanedioic acid, 2,3-dihydroxy-(2R,3R)-, Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, chromium(3+) salt(3+) salt. One area of interest is investigating the effects of Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, chromium(3+) salt supplementation on cognitive function and mood. Additionally, more research is needed to determine the optimal dose and form of Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, chromium(3+) salt for supplementation. Finally, future studies should investigate the long-term effects of Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, chromium(3+) salt supplementation on health outcomes such as cardiovascular disease and cancer.
Conclusion:
In conclusion, butanedioic acid, 2,3-dihydroxy-(2R,3R)-, Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, chromium(3+) salt(3+) salt is a chemical compound commonly used in scientific research as a source of Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, chromium(3+) salt. This compound has been shown to have beneficial effects on glucose metabolism, insulin sensitivity, lipid metabolism, muscle function, and athletic performance. However, more research is needed to determine the optimal dose and form of Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, chromium(3+) salt for supplementation, as well as the long-term effects of Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, chromium(3+) salt supplementation on health outcomes.
Wissenschaftliche Forschungsanwendungen
Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, chromium(3+) salt(3+) salt is commonly used in scientific research as a source of Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, chromium(3+) salt. This compound is used to study the effects of Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, chromium(3+) salt on various biological processes, including glucose metabolism, insulin sensitivity, and lipid metabolism. Additionally, this compound is used in studies investigating the effects of Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, chromium(3+) salt on muscle function and athletic performance.
Eigenschaften
IUPAC Name |
chromium(3+);(2R,3R)-2-hydroxy-3-oxidobutanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5O6.Cr/c5-1(3(7)8)2(6)4(9)10;/h1-2,5H,(H,7,8)(H,9,10);/q-1;+3/p-2/t1-,2-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYECOVBJXKJTKT-ZVGUSBNCSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])[O-])(C(=O)[O-])O.[Cr+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])O.[Cr+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3CrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30978081 | |
| Record name | Chromium(3+) 2-hydroxy-3-oxidobutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30978081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, chromium(3+) salt | |
CAS RN |
62498-20-8 | |
| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, chromium(3+) salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062498208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, chromium(3+) salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromium(3+) 2-hydroxy-3-oxidobutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30978081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Tert-butyl 4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yloxy]piperidine-1-carboxylate](/img/structure/B3344213.png)
